N-Isopropyl-2-(piperidin-1-yl)aniline
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Overview
Description
N-Isopropyl-2-(piperidin-1-yl)aniline is a chemical compound that features a piperidine ring attached to an aniline moiety with an isopropyl group. This compound is part of the broader class of piperidine derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-(piperidin-1-yl)aniline typically involves the reaction of 2-chloroaniline with isopropylamine and piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-(piperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the aniline or piperidine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-Isopropyl-2-(piperidin-1-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine derivative with antiviral and anticancer properties.
Berberine: An isoquinoline alkaloid with antimicrobial and antidiabetic effects.
Tetrandine: A bisbenzylisoquinoline alkaloid with anti-inflammatory and anticancer activities.
Uniqueness
N-Isopropyl-2-(piperidin-1-yl)aniline is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
2-piperidin-1-yl-N-propan-2-ylaniline |
InChI |
InChI=1S/C14H22N2/c1-12(2)15-13-8-4-5-9-14(13)16-10-6-3-7-11-16/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3 |
InChI Key |
VCIYPAVLGSEFEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=CC=C1N2CCCCC2 |
Origin of Product |
United States |
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